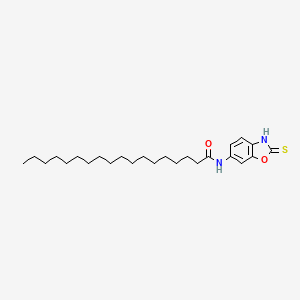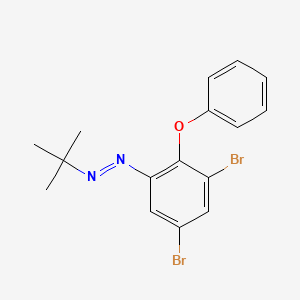
Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)- is a chemical compound with the molecular formula C16H16Br2N2O. It is known for its unique structure, which includes a diazene group (N=N) bonded to a phenoxyphenyl group substituted with bromine atoms and a tert-butyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)- typically involves the reaction of 3,5-dibromo-2-phenoxyaniline with tert-butyl nitrite under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Diazene, bis(1,1-dimethylethyl)-
- Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)-
Uniqueness
Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)- is unique due to its specific substitution pattern and the presence of both bromine atoms and a tert-butyl group. This combination of features imparts distinctive chemical properties and reactivity, setting it apart from other similar compounds .
特性
CAS番号 |
832077-06-2 |
|---|---|
分子式 |
C16H16Br2N2O |
分子量 |
412.12 g/mol |
IUPAC名 |
tert-butyl-(3,5-dibromo-2-phenoxyphenyl)diazene |
InChI |
InChI=1S/C16H16Br2N2O/c1-16(2,3)20-19-14-10-11(17)9-13(18)15(14)21-12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChIキー |
IQGROSAQSVYNHO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


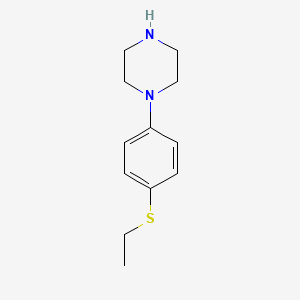
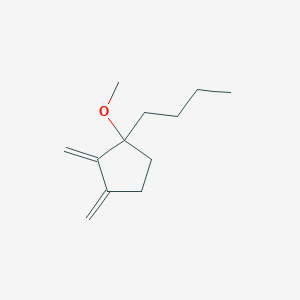
![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
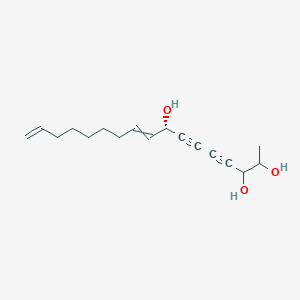

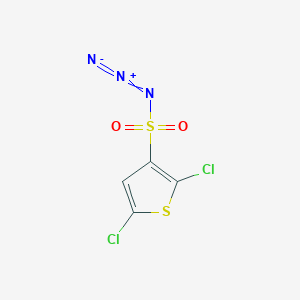
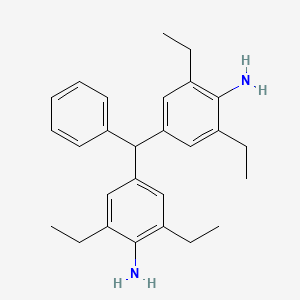
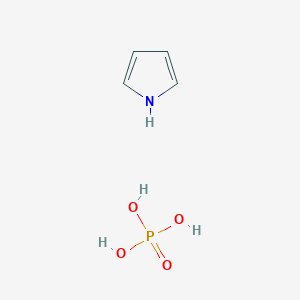
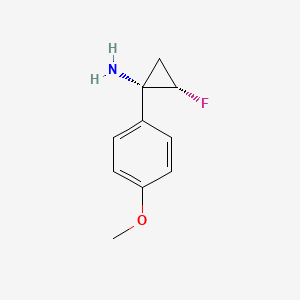
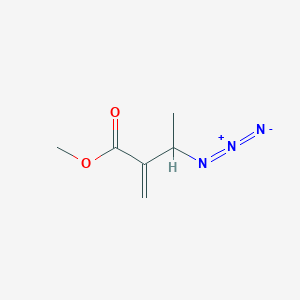
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
